[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the desired triazolo[1,5-a]pyrimidine system . These reactions typically proceed under mild conditions, such as room temperature, and often involve simple mixing of reagents followed by water extraction and recrystallization.
Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like iron(III) chloride, leading to the formation of different oxidation products . Reduction reactions can be carried out using common reducing agents such as sodium borohydride. Substitution reactions often involve nucleophilic substitution, where the triazolo[1,5-a]pyrimidine ring can be functionalized with various substituents. These reactions are typically carried out under mild conditions and can yield a wide range of derivatives with different biological activities .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent . For example, derivatives of this compound have been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in vitro . In cancer research, this compound derivatives have demonstrated antiproliferative activities against various cancer cell lines, including gastric cancer cells . Additionally, this compound has applications in agricultural chemistry as a potential herbicidal and antifungal agent .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity . In cancer cells, certain derivatives have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar heterocyclic structures and exhibit comparable biological activities. this compound is unique in its ability to inhibit specific molecular targets, such as COX-2 and the ERK signaling pathway, which may contribute to its distinct therapeutic potential .
Properties
Molecular Formula |
C6H4N4O2 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h1-3H,(H,11,12) |
InChI Key |
DNDMEGOVRGBLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C(=O)O |
Origin of Product |
United States |
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